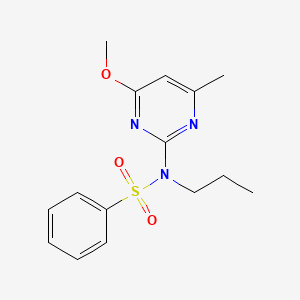
N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrimidine ring substituted with methoxy and methyl groups, and a benzenesulfonamide moiety linked via a propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates, followed by ring closure and aromatization.
Substitution Reactions: The methoxy and methyl groups are introduced via substitution reactions, often involving methylation and methoxylation of the pyrimidine ring.
Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antiplasmodial activities.
Biological Research: The compound is used in assays to investigate its effects on various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This inhibition can disrupt essential biological processes, leading to antimicrobial or antiplasmodial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide: shares structural similarities with other sulfonamides, such as sulfamethoxazole and sulfadiazine.
2-aminopyrimidine derivatives: These compounds also feature a pyrimidine ring and exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring and the presence of a propyl chain linking the pyrimidine and benzenesulfonamide moieties. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.
Propriétés
Formule moléculaire |
C15H19N3O3S |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(4-methoxy-6-methylpyrimidin-2-yl)-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C15H19N3O3S/c1-4-10-18(15-16-12(2)11-14(17-15)21-3)22(19,20)13-8-6-5-7-9-13/h5-9,11H,4,10H2,1-3H3 |
Clé InChI |
UACKYABEMYKEJV-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=NC(=CC(=N1)OC)C)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B15153896.png)


![1,1,7-Trimethyldecahydro-3a,7-methanocyclopenta[8]annulene-3,6-diol](/img/structure/B15153927.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)benzamide](/img/structure/B15153928.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide](/img/structure/B15153933.png)
![N-(2-iodophenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15153937.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B15153948.png)
![3,4,5-trimethoxy-N-({2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15153963.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15153969.png)
![2-(4-Bromophenyl)-7-(2-methylbutan-2-yl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15153977.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B15153983.png)


